

Anticancer Agent 133: A Technical Literature Review

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Compound of Interest

Compound Name: Anticancer agent 133

Cat. No.: B12398438

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on "Anticancer Agent 133," a designation that refers to at least two distinct molecular entities with demonstrated preclinical anticancer activity: a rhodium(III)-picolinamide complex, also known as compound Rh2, and an aminosteroid derivative designated RM-133. This document will focus on the publicly available data for both compounds to provide a clear and comparative overview for research and development purposes.

Part 1: Anticancer Agent 133 (Compound Rh2)

Compound Rh2 is a rhodium(III)-picolinamide complex identified as a potent anticancer and antimetastatic agent.^{[1][2]} Its mechanism of action involves the induction of cell cycle arrest, apoptosis, and autophagy.^{[1][2][3]}

Quantitative Data

Cancer Cell Line	IC50 (µM)	Reference
Huh1	17.13	^[4]
Huh7	8.27	^[4]

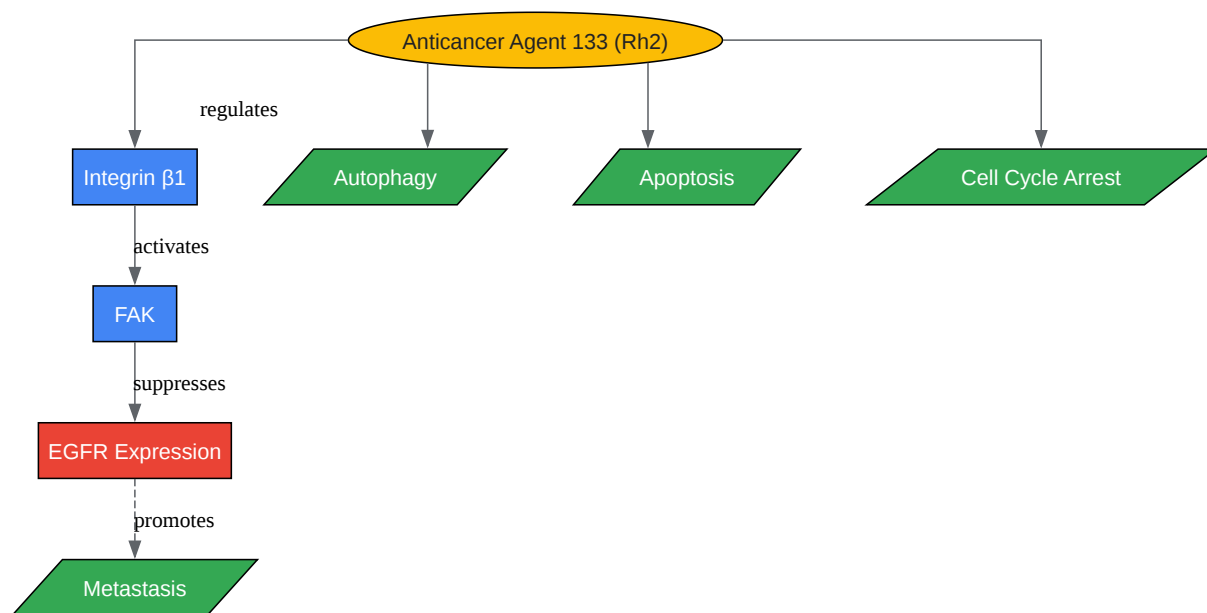
Experimental Protocols

While the specific synthesis protocol for **Anticancer Agent 133** (compound Rh2) is detailed in the primary literature, a general methodology for the synthesis of similar flavanone compounds as anticancer agents involves the cyclization of corresponding 3-(heteroaryl)-1(2-hydroxyphenyl) prop-2-en-1-one with sodium acetate in an alcohol-water medium.[5] The characterization of such compounds typically involves elemental analysis, IR spectroscopy, and ¹H NMR spectroscopy.[5]

The in vitro anticancer activity of these compounds is often assessed using the sulforhodamine B (SRB) dye assay against a panel of human cancer cell lines.[5] This assay relies on the ability of SRB to bind to protein components of cells, providing a measure of cell mass and, therefore, cell viability.

Signaling Pathways

Anticancer Agent 133 (compound Rh2) has been shown to inhibit cell metastasis through the suppression of Epidermal Growth Factor Receptor (EGFR) expression.[1][2] This suppression is mediated by FAK-regulated integrin $\beta 1$. [1][2] The compound's induction of autophagy is evidenced by its regulation of LC3BII, ATG5, and p62 proteins.[4]



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Signaling pathway of **Anticancer Agent 133** (Rh2).

Part 2: RM-133

RM-133 is an aminosteroid derivative that has demonstrated antiproliferative activity across a range of cancer cell lines, including ovarian, pancreatic, leukemia, breast, and prostate cancers.[6]

Quantitative Data

In Vitro Antiproliferative Activity (IC50)[6][7][8]

Cell Line	Cancer Type	IC50 (μM)
OVCAR-3	Ovarian Cancer	0.8
PANC-1	Pancreatic Cancer	0.3
HL-60	Promyelocytic Leukemia	0.1 - 2
T-47D	Breast Carcinoma	0.1 - 2
WEHI-3	Myelomonocytic Leukemia	0.1 - 2
LNCaP	Prostate Cancer	0.1 - 2

In Vivo Antitumor Activity[6][7][8]

Xenograft Model	Treatment Vehicle	Tumor Growth Inhibition
PANC-1	0.4% methylcellulose:ethanol (92:8)	63%
OVCAR-3	0.4% methylcellulose:ethanol (92:8)	122%
OVCAR-3	sunflower oil:ethanol (92:8)	100%
HL-60	Not specified	57%

Experimental Protocols

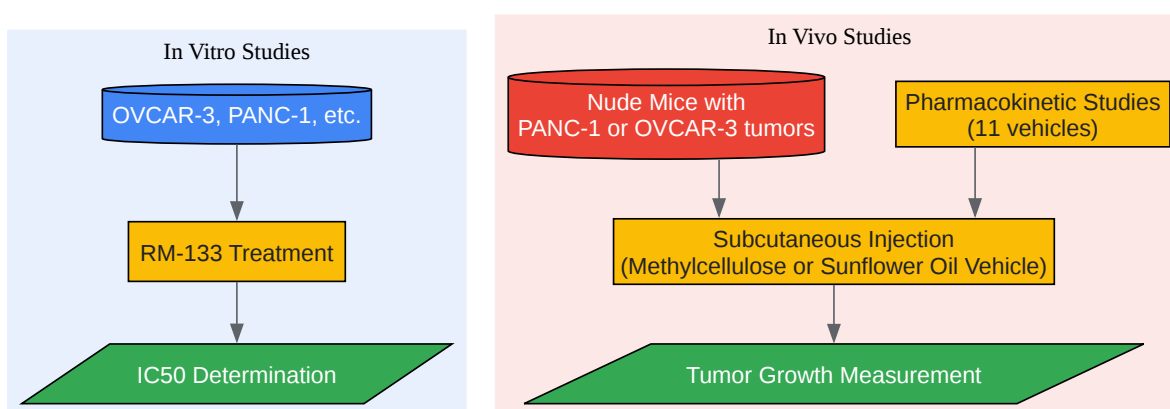
In Vitro Antiproliferative Assay: The IC50 values for RM-133 were determined through cell viability assays. While the specific assay is not detailed in the provided snippets, a common method is the MTT assay, which measures the metabolic activity of cells as an indicator of viability.

In Vivo Xenograft Studies: Nude mice were xenografted with human cancer cell lines (PANC-1 and OVCAR-3).[6][7][8] RM-133 was administered via subcutaneous injection using two different vehicles: an aqueous solution of 0.4% methylcellulose in ethanol (92:8) and a solution of sunflower oil in ethanol (92:8).[6][7][8] Tumor growth was monitored over a period of up to 40

days.[6] The compound was reported to be well-tolerated with no apparent signs of toxicity in the animals.[6][7][8]

Pharmacokinetics and Drug-Drug Interaction Potential

Pharmacokinetic studies of RM-133 were conducted using 11 different vehicles to select the optimal formulation for in vivo studies.[7][8] RM-133 showed a low to moderate risk of drug-drug interactions based on its weak inhibition of the liver enzymes CYP3A4 and CYP2D6.[6]



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Experimental workflow for the evaluation of RM-133.

Other Mentions of "Anticancer Agent 133"

It is important for researchers to be aware of other compounds and clinical trials that may be referenced with a similar "133" designator to avoid confusion:

- ML-133: A small molecule that has shown growth inhibition in non-small cell lung, colon, leukemia, and prostate cancer cell lines through the modulation of intracellular labile zinc.[9]
- JWH-133: A selective cannabinoid CB2 receptor agonist with conflicting reports on its anticancer effects. Some studies show it can induce a concentration-dependent decrease in

neuroblastoma cell viability, while others suggest it may increase ectopic ovarian tumor growth.[10][11][12][13][14]

- IMpower133: A clinical trial that evaluated the combination of carboplatin, etoposide, and atezolizumab in extensive-stage small-cell lung cancer.[15][16]
- MRTX1133: A selective, non-covalent inhibitor of KRASG12D, which has entered Phase I/II clinical trials for advanced solid tumors with this mutation.[17][18]
- AMG 133: A bispecific glucose-dependent insulintropic polypeptide receptor (GIPR) antagonist and glucagon-like peptide-1 (GLP-1) receptor agonist being investigated for weight management.[19][20]

Conclusion

The designation "**Anticancer Agent 133**" is not unique and has been applied to several distinct chemical entities. Researchers should exercise caution and specify the exact compound of interest (e.g., compound Rh2, RM-133) to ensure clarity. Both the rhodium(III)-picolinamide complex (compound Rh2) and the aminosteroid derivative (RM-133) have demonstrated promising preclinical anticancer activity and warrant further investigation. The available data on their mechanisms of action, in vitro potency, and in vivo efficacy provide a solid foundation for future drug development efforts.

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